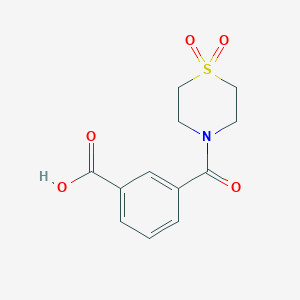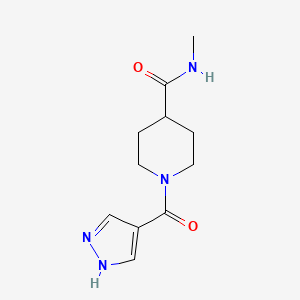![molecular formula C12H17N3O3 B7556533 3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide](/img/structure/B7556533.png)
3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide, also known as MAP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amides and has a molecular formula of C14H18N2O3. The compound has been found to have potential applications in various fields of research, including medicinal chemistry, drug development, and biochemistry.
Mecanismo De Acción
The mechanism of action of 3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which is thought to contribute to its anticancer activity.
Biochemical and Physiological Effects:
3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which play important roles in cell signaling and regulation. The compound has also been found to modulate the activity of certain receptors, including G protein-coupled receptors and ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. The compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide. One area of interest is the development of new cancer drugs based on the compound's anticancer properties. Another area of research is the study of the compound's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide and its effects on cellular signaling pathways.
Métodos De Síntesis
The synthesis of 3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide involves the reaction of 3-amino-N-(3-methoxyphenyl)propanamide with ethyl oxalyl chloride, followed by the addition of 2-aminoethylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst, and the resulting product is purified using standard techniques.
Aplicaciones Científicas De Investigación
3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide has been extensively used in scientific research due to its potential applications in various fields. It has been found to have anticancer properties and has been used in the development of new cancer drugs. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-[[2-(3-methoxyanilino)-2-oxoethyl]amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-18-10-4-2-3-9(7-10)15-12(17)8-14-6-5-11(13)16/h2-4,7,14H,5-6,8H2,1H3,(H2,13,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXZODNWLXPAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CNCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

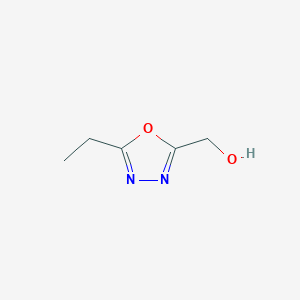
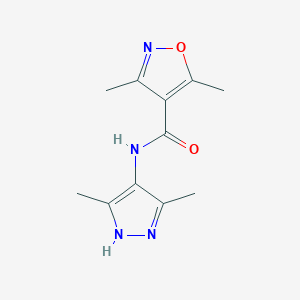
![N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556476.png)

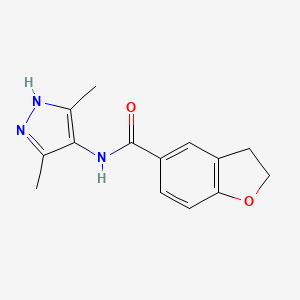
![N-[1-(ethylamino)-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B7556496.png)

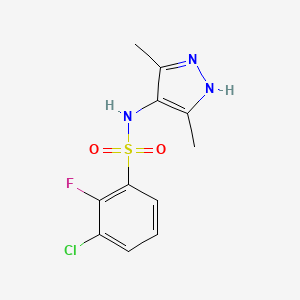
![2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7556516.png)
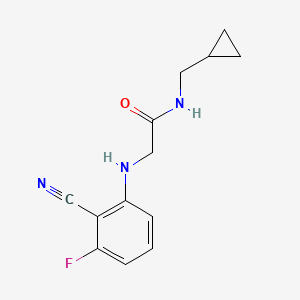
![4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide](/img/structure/B7556529.png)
